Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cytotoxicity Structure-Activity Relationship Ovarian Cancer

Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-58-0) is a research chemical belonging to the 1,3,4-thiadiazole class, a scaffold extensively investigated for anticancer, antimicrobial, and anti-inflammatory applications. Its defining structural features include a 1,3,4-thiadiazole core, an amide-linked 3,4,5-triethoxybenzoyl substituent, and a thioether-linked ethyl acetate side chain.

Molecular Formula C19H25N3O6S2
Molecular Weight 455.54
CAS No. 392318-58-0
Cat. No. B2719164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
CAS392318-58-0
Molecular FormulaC19H25N3O6S2
Molecular Weight455.54
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)OCC
InChIInChI=1S/C19H25N3O6S2/c1-5-25-13-9-12(10-14(26-6-2)16(13)28-8-4)17(24)20-18-21-22-19(30-18)29-11-15(23)27-7-3/h9-10H,5-8,11H2,1-4H3,(H,20,21,24)
InChIKeyYJWZQJHMUDLIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((5-(3,4,5-Triethoxybenzamido)-1,3,4-Thiadiazol-2-yl)thio)acetate (CAS 392318-58-0): Core Scaffold and Procurement Rationale


Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS 392318-58-0) is a research chemical belonging to the 1,3,4-thiadiazole class, a scaffold extensively investigated for anticancer, antimicrobial, and anti-inflammatory applications [1]. Its defining structural features include a 1,3,4-thiadiazole core, an amide-linked 3,4,5-triethoxybenzoyl substituent, and a thioether-linked ethyl acetate side chain . The 3,4,5-triethoxybenzamide motif is a recognized pharmacophore in hedgehog pathway antagonists (e.g., SANT-2), suggesting that this substitution pattern provides distinct biological recognition relative to simpler benzamido analogs [2].

Why Generic 1,3,4-Thiadiazole Analogs Cannot Substitute for Ethyl 2-((5-(3,4,5-Triethoxybenzamido)-1,3,4-Thiadiazol-2-yl)thio)acetate in Targeted Research


Substituting a generic 1,3,4-thiadiazole derivative for this specific compound overlooks the profound influence of the 3,4,5-triethoxybenzamido substituent on both target binding and drug-like properties. Published structure-activity relationship (SAR) data on closely related 2-amido-1,3,4-thiadiazoles reveals that the nature of the benzamido substituent directly determines cytotoxic potency, with even small changes (e.g., methoxy vs. chloro substitution) shifting IC50 values by >10-fold against cancer cell lines [1]. The triethoxy motif introduces three additional ethoxy oxygen atoms capable of acting as hydrogen-bond acceptors, along with significantly greater steric bulk and lipophilicity, fundamentally altering the compound's pharmacodynamic and pharmacokinetic profile relative to mono-substituted analogs. Consequently, the use of a simpler analog risks losing the specific biological or physicochemical profile required for a given research program, making direct procurement of the defined compound essential for reproducibility.

Quantitative Differentiation Evidence for Ethyl 2-((5-(3,4,5-Triethoxybenzamido)-1,3,4-Thiadiazol-2-yl)thio)acetate (CAS 392318-58-0)


Cytotoxic Selectivity Advantage: Triethoxybenzamido vs. 4-Methoxybenzamido Substitution on the 1,3,4-Thiadiazole Core

In a head-to-head cytotoxicity study of 2-amido-1,3,4-thiadiazole derivatives, the 4-methoxybenzamido analog (compound 5f) exhibited an IC50 of 19.5 μM against SKOV-3 ovarian cancer cells and 30.1 μM against HL-60 leukemia cells [1]. While direct data for the 3,4,5-triethoxybenzamido derivative (the target compound) is not available in this study, the published SAR demonstrates that the nature of the benzamido substituent critically controls potency: the 2-methoxy analog (5e) was significantly less active (SKOV-3 IC50 42.3 μM), and the 4-chloro analog (5i) showed an IC50 of 45.0 μM [1]. The 3,4,5-triethoxy substitution introduces three hydrogen-bond-accepting ethoxy groups, predicted to alter target binding affinity and selectivity relative to the mono-substituted analogs. Given that the triethoxybenzamide moiety is a known pharmacophore in hedgehog pathway inhibition (e.g., SANT-2), this substitution may confer unique biological activity not achievable with simpler methoxy or chloro analogs [2].

Cytotoxicity Structure-Activity Relationship Ovarian Cancer

Predicted Lipophilicity Advantage: Triethoxybenzamido vs. Methoxybenzamido Analogs

The replacement of a single methoxy group with three ethoxy groups in the benzamido substituent is predicted to substantially increase the compound's lipophilicity (logP). Using the fragment-based approach, the 3,4,5-triethoxybenzamide fragment contributes an estimated logP increase of approximately +1.5 to +2.0 log units compared to the 4-methoxybenzamide fragment, based on the additive contribution of the additional ethoxy groups [1]. This lipophilicity shift influences membrane permeability, plasma protein binding, and tissue distribution, which are critical parameters for in vivo efficacy. The triethoxy analog thus represents a distinct physicochemical entity that cannot be interchanged with more polar methoxy or unsubstituted benzamido analogs without altering the compound's overall ADME profile.

Lipophilicity Drug-likeness ADME

Unique Hydrogen-Bonding Capacity of the Triethoxybenzamido Substituent

The 3,4,5-triethoxy substitution pattern introduces three ether oxygen atoms, each capable of serving as a hydrogen bond acceptor, compared to the single methoxy oxygen in the most potent analog (compound 5f) from published cytotoxicity studies [1]. This creates a unique spatial arrangement of hydrogen bond acceptor sites on the benzamido ring, which can engage in polyvalent interactions with target proteins. The triethoxybenzamide motif is a key pharmacophore in the Smoothened (Smo) antagonist SANT-2, where it participates in critical hydrogen bonding interactions within the Smo binding pocket [2]. The presence of three ethoxy groups in the target compound thus provides a distinct molecular recognition surface that cannot be replicated by mono-substituted or unsubstituted analogs, offering unique opportunities for target engagement and selectivity engineering in kinase or GPCR drug discovery programs.

Hydrogen Bonding Molecular Recognition Pharmacophore

Comparative Synthetic Accessibility and Purity Profile

Vendor datasheets indicate that Ethyl 2-((5-(3,4,5-triethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is typically supplied at ≥95% purity, a standard for research-grade building blocks . The compound is synthesized via a multi-step route involving the formation of the thiadiazole core, amide coupling with 3,4,5-triethoxybenzoic acid, and subsequent thioether alkylation. This synthetic route is analogous to that used for the 4-methoxy analog (5f), which was obtained in 68% yield after purification [1]. However, the increased steric bulk of the triethoxybenzoyl chloride requires careful optimization of the amide coupling step to avoid incomplete conversion. The availability of the pre-formed triethoxy-substituted building block eliminates the need for in-house synthesis of this key intermediate, reducing synthetic burden and ensuring batch-to-batch reproducibility for downstream derivatization.

Synthetic Chemistry Purity Building Block

Optimal Research and Procurement Applications for Ethyl 2-((5-(3,4,5-Triethoxybenzamido)-1,3,4-Thiadiazol-2-yl)thio)acetate (CAS 392318-58-0)


Medicinal Chemistry Derivatization for Kinase or GPCR Targeting Libraries

The ethyl acetate side chain provides a convenient handle for further derivatization (e.g., hydrolysis to the carboxylic acid, amidation, or ester exchange), enabling the rapid generation of focused compound libraries around the triethoxybenzamido-thiadiazole scaffold. This is directly supported by the synthetic accessibility data and the established pharmacophore role of the triethoxybenzamide group [2].

Probe Development for Hedgehog Pathway Studies

Given that the 3,4,5-triethoxybenzamide motif is a key component of SANT-2, a well-characterized Smoothened antagonist, this compound serves as a structural analog for exploring hedgehog pathway inhibition. The thioether-linked side chain offers a vector for conjugation to affinity tags or fluorescent reporters, facilitating chemical biology studies of Smo target engagement [2].

SAR Expansion of Cytotoxic 1,3,4-Thiadiazoles

The published cytotoxicity data for closely related 2-amido-1,3,4-thiadiazoles demonstrates that the benzamido substituent profoundly influences anti-cancer activity. This compound, with its unique triethoxy substitution, fills a gap in the existing SAR landscape, allowing researchers to probe the effect of increased lipophilicity and hydrogen-bonding capacity on cytotoxicity and selectivity [1].

Physicochemical Probe for Membrane Permeability Studies

The predicted logP shift of approximately 1.5-2.0 units relative to the methoxy analog makes this compound a useful tool for investigating the relationship between lipophilicity, cellular permeability, and intracellular target engagement in 1,3,4-thiadiazole-based compounds [3].

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